
(6R,8AS)-octahydroindolizin-6-amine
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Overview
Description
(6R,8AS)-octahydroindolizin-6-amine is a chemical compound with a unique structure that includes an indolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,8AS)-octahydroindolizin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a cyclization reaction involving a suitable amine and a ketone or aldehyde precursor. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(6R,8AS)-octahydroindolizin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(6R,8AS)-octahydroindolizin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (6R,8AS)-octahydroindolizin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-10-hydroxy-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin
- (4aS,6R,8aS)-11-[8-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)octyl]-6-hydroxy-3-methoxy-5,6,9,10-tetrahydro-4aH-1benzofuro3a,3,2-efbenzazepin-11-ium
Uniqueness
(6R,8AS)-octahydroindolizin-6-amine is unique due to its specific indolizine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6R,8aS)-octahydroindolizin-6-amine, and how do reaction conditions influence yield and stereochemical purity?
- Key Methods :
- Reductive Amination : Reduce octahydroindolizin-6-one using NaBH₄ or LiAlH₄ with ammonia/amine derivatives. Optimize solvent polarity to enhance stereoselectivity (e.g., polar aprotic solvents improve NH₃ accessibility) .
- Catalytic Hydrogenation : Use Pd/C or Ru-based catalysts under 3–5 atm H₂ at 80–100°C for indolizin-6-amine hydrogenation. Monitor pressure to avoid over-reduction byproducts .
Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?
- Methodology :
- NMR : Analyze 1H-NMR coupling constants (e.g., J6,8a) to confirm chair conformation of the bicyclic system. Compare with computed spectra from density functional theory (DFT) .
- X-ray Crystallography : Resolve absolute configuration using heavy-atom derivatives (e.g., brominated analogs). Cross-validate with circular dichroism (CD) for solution-phase conformation .
Q. What preliminary biological screening approaches are recommended for assessing this compound's potential in neurological target modulation?
- Assay Design :
- In Vitro Binding : Screen against GPCRs (e.g., serotonin 5-HT₆) using radioligand displacement assays. Prioritize targets based on structural similarity to known indolizidine alkaloids .
- Functional Assays : Measure cAMP modulation in HEK293 cells transfected with adenosine A₂A receptors. Use EC₅₀/IC₅₀ values to assess agonist/antagonist activity .
- Controls : Include stereoisomers (e.g., 6S,8aR) to evaluate stereochemical specificity. Octahydro-8-indolizinamine dihydrochloride (a chloride analog) serves as a solubility-positive control .
Advanced Research Questions
Q. What computational strategies are effective in predicting the catalytic activity of this compound as a ligand in transition metal complexes?
- Approaches :
- Molecular Dynamics (MD) : Simulate ligand-metal coordination (e.g., Pd²⁺ or Cu²⁺) using MMFF94 force fields. Analyze bond lengths (<2.1 Å for stable complexes) and chelation angles .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in cross-coupling reactions. Compare frontier molecular orbitals (HOMO-LUMO gaps) with experimental turnover frequencies .
- Validation : Correlate computed binding energies with experimental catalytic efficiency in Heck or Suzuki-Miyaura reactions .
Q. How should researchers address discrepancies in reported biological activity data between different stereoisomers of octahydroindolizin-6-amine derivatives?
- Analysis Framework :
- Structural Comparison : Use comparative tables (e.g., 6R vs. 6S configurations) to identify substituent effects. For example, 6-methyl analogs show 10-fold higher 5-HT₆ affinity than halogenated derivatives .
- Impurity Profiling : Quantify diastereomeric contamination via chiral HPLC. Even 5% impurity of 6S-isomer can artificially inflate IC₅₀ values by 30–50% .
- Mechanistic Studies : Perform molecular docking with resolved protein structures (e.g., PDB: 4XD7 for 5-HT₆) to identify steric clashes caused by incorrect stereochemistry .
Q. What methodological considerations are critical when designing asymmetric synthesis protocols for this compound?
- Optimization Strategies :
- Chiral Auxiliaries : Employ Evans oxazolidinones to induce 6R configuration during reductive amination. Post-synthesis cleavage with LiOH/MeOH yields >95% enantiomeric excess (e.e.) .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures. Monitor reaction progress via 1H-NMR to prevent over-hydrolysis .
- Scale-Up Challenges : Replace LiAlH₄ with safer NaBH(OAc)₃ in flow reactors to minimize exothermic risks. Achieve 80% yield at 100 g scale with <1% impurity .
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(6R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine |
InChI |
InChI=1S/C8H16N2/c9-7-3-4-8-2-1-5-10(8)6-7/h7-8H,1-6,9H2/t7-,8+/m1/s1 |
InChI Key |
DPBJLNMVJTYHJR-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@H]2CC[C@H](CN2C1)N |
Canonical SMILES |
C1CC2CCC(CN2C1)N |
Origin of Product |
United States |
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